molecular formula C17H28N2O3 B7095578 N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide

N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide

Cat. No.: B7095578
M. Wt: 308.4 g/mol
InChI Key: VBOPXGOKHXTCPO-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a piperidine moiety, and a methoxybutyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-18(10-6-7-13-21-2)17(20)16-9-8-15(22-16)14-19-11-4-3-5-12-19/h8-9H,3-7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOPXGOKHXTCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC)C(=O)C1=CC=C(O1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the furan ring.

    Attachment of the methoxybutyl group: This can be done through alkylation reactions using methoxybutyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

    N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(4-methoxybutyl)-N-methyl-5-(piperidin-1-ylmethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its benzene and thiophene analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

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